molecular formula C12H12BrNO2 B1523425 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione CAS No. 1250410-73-1

1-[(3-Bromophenyl)methyl]piperidine-2,6-dione

Cat. No. B1523425
M. Wt: 282.13 g/mol
InChI Key: SGIKFEYCNAICKN-UHFFFAOYSA-N
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Description

“1-[(3-Bromophenyl)methyl]piperidine-2,6-dione” is a chemical compound with the CAS Number: 1250410-73-1 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-bromobenzyl)-2,6-piperidinedione . The InChI code for this compound is 1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

Enantiomeric resolution and simulation studies on similar compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione have demonstrated the potential for chiral separation using Chiralpak IA columns, highlighting the importance of hydrogen bonding and π–π interactions in chiral resolution. This research could inform methods for resolving enantiomers of 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione for potential therapeutic applications (Ali et al., 2016).

Synthesis and Evaluation of Derivatives for Biological Activity

Studies on the synthesis of Nα-urethane-protected β- and γ-amino acids from derivatives indicate the versatility of these compounds in synthesizing biologically relevant molecules, suggesting that 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione could serve as a precursor in the synthesis of novel bioactive compounds (Cal et al., 2012).

Photocycloaddition and Chemical Transformations

The preparation and intramolecular [2+2]-photocycloaddition studies of related compounds provide insights into chemical transformations that could be applied to 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione for creating complex molecular architectures with potential pharmacological applications (Albrecht, Basler, & Bach, 2008).

Aromatase Inhibition for Cancer Therapy

Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors for cancer therapy highlights the therapeutic potential of structurally similar compounds in hormone-dependent diseases, suggesting that modifications of 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione could yield new inhibitors with improved selectivity and potency (Hartmann & Batzl, 1986).

Anticonvulsant Activity

The synthesis and evaluation of new N-Mannich bases derived from related compounds for anticonvulsant activity demonstrate the potential for developing new therapeutic agents from 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione derivatives, indicating its utility in medicinal chemistry (Obniska, Rzepka, & Kamiński, 2012).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKFEYCNAICKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]piperidine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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